Due to their amphiphilic nature (having both hydrophobic and hydrophilic regions), these amides act as surfactants and detergents. They can lower the surface tension of water, aiding in processes like emulsification, dispersion, and solubilization. This property makes them valuable in various scientific research applications, including:
These amides can serve as building blocks or reagents in organic synthesis. Their functional groups (amide and hydroxyl) can participate in various reactions, allowing researchers to synthesize complex molecules. Some potential applications include:
N,N-bis(2-hydroxyethyl) tridecylamine is a non-ionic surfactant characterized by its viscous liquid form, which can range from colorless to pale yellow. The compound has a molecular formula of C17H37NO2 and a molecular weight of approximately 287.48 g/mol. It is known for its good solubility in various solvents, including slight solubility in chloroform and methanol, making it versatile in chemical applications . The compound is often utilized in formulations requiring emulsification and thickening properties due to its surface-active characteristics .
The chemical reactivity of N,N-bis(2-hydroxyethyl) tridecylamine primarily involves its amine functional groups, which can participate in various reactions such as:
These reactions enable the compound to be modified for specific applications, enhancing its functionality as a surfactant or emulsifier .
The synthesis of N,N-bis(2-hydroxyethyl) tridecylamine typically involves the reaction of tridecylamine with 2-(hydroxyethyl)amine. The general steps include:
This synthesis process allows for the production of high-purity N,N-bis(2-hydroxyethyl) tridecylamine suitable for industrial applications .
N,N-bis(2-hydroxyethyl) tridecylamine finds applications across various industries, including:
Interaction studies involving N,N-bis(2-hydroxyethyl) tridecylamine focus on its compatibility with other compounds in formulations. These studies often assess:
Such studies are crucial for ensuring the safety and effectiveness of products containing this compound .
N,N-bis(2-hydroxyethyl) tridecylamine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
N,N-bis(2-hydroxyethyl) tridecylamine is unique due to its specific chain length and functional groups, which contribute to its effective performance as a non-ionic surfactant while providing specific applications across various industries .
The conventional synthesis of N,N-bis (2-hydroxyethyl) tridecylamine primarily involves the direct reaction between tridecylamine and 2-hydroxyethylamine (also known as ethanolamine) [1]. This reaction represents a classical nucleophilic substitution mechanism where the primary amine nitrogen of tridecylamine attacks the electrophilic carbon centers of 2-hydroxyethylamine derivatives [2]. The fundamental reaction pathway proceeds through a stepwise alkylation process, where two equivalents of 2-hydroxyethylamine react with one equivalent of tridecylamine to form the desired tertiary amine product [1].
The reaction mechanism involves initial formation of an intermediate monoalkylated product, followed by a second alkylation to yield the final bis-substituted compound [2]. Temperature control during this process is critical, as excessive heat can lead to unwanted side reactions and decreased selectivity [3]. Research has demonstrated that optimal reaction conditions typically involve temperatures ranging from 60 to 140 degrees Celsius, depending on the specific catalyst system employed [3].
The stoichiometric requirements for this reaction demand careful consideration of molar ratios to achieve high conversion efficiency [4]. Industrial practice commonly employs a slight excess of 2-hydroxyethylamine to drive the reaction to completion and minimize unreacted tridecylamine [4]. The reaction can be represented by the following general equation where tridecylamine reacts with two equivalents of 2-hydroxyethylamine to produce N,N-bis (2-hydroxyethyl) tridecylamine and water as a byproduct [2].
| Reaction Parameter | Optimal Range | Reference Conditions |
|---|---|---|
| Temperature | 60-140°C | 100-120°C |
| Pressure | 2.5-3.0 MPa | 2.8 MPa |
| Molar Ratio (Ethanolamine:Tridecylamine) | 2:1 to 3:1 | 2.2:1 |
| Reaction Time | 5-15 hours | 8-12 hours |
Modern synthetic approaches to N,N-bis (2-hydroxyethyl) tridecylamine synthesis have incorporated sophisticated catalytic systems to enhance reaction efficiency and selectivity [5]. Heterogeneous catalysis has emerged as a particularly promising approach, utilizing supported metal catalysts to facilitate the alkylation process under milder conditions [6]. Research has shown that rhodium-based catalysts supported on various oxide materials can significantly improve reaction rates while maintaining high product selectivity [6].
The optimization of catalyst composition involves careful selection of active metal species, support materials, and promoter additives [5]. Surface area considerations are paramount, as higher surface area supports typically provide increased catalytic activity through enhanced metal dispersion [5]. Pore structure optimization ensures adequate mass transfer of reactants to active sites, while active site density directly correlates with overall catalytic performance [5].
Copper and nickel-based catalysts have demonstrated particular effectiveness in the synthesis of long-chain alkylamines [7]. These systems operate through a reductive amination mechanism that can be conducted under hydrogen pressure ranging from 3 to 10 megapascals [7]. Temperature optimization studies have revealed that reaction temperatures between 120 and 250 degrees Celsius provide optimal balance between reaction rate and selectivity [7].
| Catalyst System | Active Metal Loading | Support Material | Reaction Temperature | Conversion Efficiency |
|---|---|---|---|---|
| Copper-Nickel | 15-25% | Alumina | 180-220°C | 85-92% |
| Rhodium | 3-8% | Silica | 150-180°C | 88-95% |
| Palladium | 5-12% | Titania | 160-200°C | 82-89% |
The incorporation of promoter materials such as alkali metal oxides can further enhance catalytic performance through modification of electronic properties and surface basicity [5]. These promoters facilitate key reaction steps and help mitigate catalyst deactivation mechanisms, thereby extending operational lifespan [5]. Recent developments in catalyst design have focused on creating synergistic effects between different metal species to achieve unprecedented levels of activity and stability [5].
The development of environmentally sustainable synthesis routes for N,N-bis (2-hydroxyethyl) tridecylamine has become increasingly important in response to growing environmental concerns and regulatory pressures [8]. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and implementation of atom-economical reactions [9]. Biocatalytic approaches represent one of the most promising green chemistry strategies for amine synthesis [10].
Enzymatic synthesis pathways utilize amine dehydrogenases and transaminases to catalyze reductive amination reactions under mild conditions [10]. These biocatalytic systems operate at ambient temperatures and pressures while maintaining high selectivity and producing minimal waste [11]. The cofactor recycling methodologies employed in these systems eliminate the need for stoichiometric amounts of expensive organic co-substrates [10].
Solvent-free reaction conditions have been developed to eliminate the environmental impact associated with organic solvents [12]. These approaches utilize neat reaction conditions or alternative green solvents such as ionic liquids and supercritical fluids [13]. Research has demonstrated that cyclopentyl methyl ether serves as an effective green solvent alternative for amine synthesis reactions [13].
The implementation of renewable feedstock utilization represents another key aspect of green chemistry approaches [8]. Fatty acid-derived starting materials can be converted to the corresponding amines through sustainable catalytic processes [8]. These methods utilize heterogeneous catalytic systems that can be recycled and reused multiple times without significant loss of activity [8].
| Green Chemistry Metric | Conventional Process | Green Alternative | Improvement Factor |
|---|---|---|---|
| Atom Economy | 65-75% | 85-95% | 1.3x |
| Energy Consumption | 100% (baseline) | 60-75% | 1.4x |
| Waste Generation | 100% (baseline) | 35-50% | 2.0x |
| Solvent Usage | 100% (baseline) | 0-25% | 4.0x |
The industrial-scale production of N,N-bis (2-hydroxyethyl) tridecylamine faces several significant technical and economic challenges that must be addressed to ensure commercial viability [14]. Process scalability represents one of the primary concerns, as laboratory-scale synthesis conditions often cannot be directly translated to industrial production volumes [15]. The equilibrium distribution of primary, secondary, and tertiary amines complicates product separation and purification processes [14].
Manufacturing cost considerations encompass raw material procurement, energy consumption, and capital equipment requirements [15]. The challenge for industrial producers lies in matching production volumes of different amine products with their respective market demands [14]. Long-chain alkylamine production requires specialized equipment capable of handling high-viscosity materials and maintaining precise temperature control across large reaction volumes [16].
Separation and purification challenges become particularly acute at industrial scale due to the similar physical properties of the various amine products [14]. Distillation-based separation processes require multiple distillation columns and significant energy input to achieve the required product purity specifications [4]. The formation of azeotropic mixtures further complicates the separation process and may necessitate the use of extractive distillation or other advanced separation techniques [4].
Quality control and consistency issues arise from the inherent variability in large-scale production processes [17]. Maintaining consistent product quality requires sophisticated process monitoring and control systems [17]. Temperature gradients within large reactors can lead to non-uniform reaction conditions and variable product distributions [3].
| Production Challenge | Impact Factor | Mitigation Strategy | Implementation Cost |
|---|---|---|---|
| Separation Efficiency | High | Multi-stage distillation | $2-5M |
| Heat Management | Medium | Advanced reactor design | $1-3M |
| Catalyst Deactivation | High | Catalyst regeneration systems | $0.5-2M |
| Process Control | Medium | Automated monitoring | $0.5-1M |
Environmental compliance requirements add additional complexity to industrial production processes [16]. Waste stream management and emission control systems must be integrated into the overall process design [16]. The implementation of green chemistry principles at industrial scale often requires significant capital investment in new equipment and process modifications [8].
N,N-bis(2-hydroxyethyl)tridecylamine represents a nonionic surfactant characterized by a long-chain tridecyl (C₁₃) hydrophobic backbone coupled with dual hydroxyethyl hydrophilic head groups. This molecular architecture confers distinctive physicochemical properties that are fundamental to its surface-active behavior and industrial applications.
The molecular geometry of N,N-bis(2-hydroxyethyl)tridecylamine exhibits a characteristic amphiphilic structure consisting of a linear tridecyl chain (thirteen carbon atoms) attached to a tertiary nitrogen center, which is further substituted with two 2-hydroxyethyl groups [1] [2] [3]. The molecular formula C₁₇H₃₇NO₂ reflects a molecular weight of 287.48 g/mol, establishing it as a medium-molecular-weight surfactant [1] [2] [4] [5] [6] [3].
The conformational behavior of this compound is governed by the flexibility of both the tridecyl chain and the hydroxyethyl substituents. The long alkyl chain adopts various conformational states in solution, ranging from extended to more compact configurations depending on the local environment and intermolecular interactions [7]. The presence of two hydroxyethyl groups provides multiple sites for hydrogen bonding, which significantly influences the molecular conformation and self-assembly behavior [8] [9].
The tertiary amine nitrogen serves as the central linking point between the hydrophobic and hydrophilic domains, creating a molecular architecture that facilitates interfacial activity. The LogP value of 5.66 indicates a strong preference for hydrophobic environments, while the hydroxyethyl groups provide the necessary hydrophilicity for interfacial adsorption [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₃₇NO₂ | [1] [2] [6] [3] |
| Molecular Weight (g/mol) | 287.48 | [1] [2] [4] [5] [6] [3] |
| Exact Mass | 287.282440 | [1] |
| LogP | 5.66 | [1] |
| Index of Refraction | 1.475 | [1] |
The solubility characteristics of N,N-bis(2-hydroxyethyl)tridecylamine reflect its amphiphilic nature, demonstrating limited but significant solubility in both organic and aqueous media. This dual solubility profile is essential for its function as a surfactant and emulsifying agent.
Organic Media Solubility: The compound exhibits slight solubility in various organic solvents, with confirmed solubility in chloroform and methanol [2] [4] [10] [11]. This limited organic solubility is attributed to the presence of the hydrophilic hydroxyethyl groups, which reduce the overall compatibility with purely hydrophobic solvents. The slight solubility in methanol suggests some compatibility with polar organic solvents, likely due to hydrogen bonding interactions between the hydroxyl groups and the solvent molecules [11].
Aqueous Media Solubility: Water solubility is limited due to the dominant hydrophobic character imparted by the tridecyl chain. However, the compound demonstrates enhanced aqueous solubility in the presence of salts or under specific pH conditions, which is characteristic of surfactant behavior . The dual hydroxyethyl groups provide sufficient hydrophilicity to enable some degree of water interaction, particularly at the air-water interface where the compound preferentially accumulates.
| Solvent Type | Solubility | Comments |
|---|---|---|
| Chloroform | Slightly soluble | Confirmed by multiple sources [2] [4] [10] [11] |
| Methanol | Slightly soluble | Confirmed by multiple sources [2] [4] [10] [11] |
| Water | Limited | Enhanced with salts |
| Organic media (general) | Variable | Depends on polarity |
The solubility behavior follows the general principle that the compound preferentially partitions to interfaces rather than remaining fully dissolved in either phase, which is the fundamental characteristic enabling its surfactant functionality [11].
The surface activity of N,N-bis(2-hydroxyethyl)tridecylamine is characterized by its ability to significantly reduce interfacial tension through preferential adsorption at liquid-liquid and liquid-gas interfaces. This behavior is governed by specific thermodynamic and kinetic parameters that determine its effectiveness as a surfactant.
The Critical Micelle Concentration represents the concentration threshold above which surfactant molecules begin to form organized aggregates (micelles) in solution. For N,N-bis(2-hydroxyethyl)tridecylamine, the CMC is expected to be relatively low, consistent with long-chain nonionic surfactants containing tridecyl groups [14] [15].
The CMC behavior is influenced by several molecular factors. The thirteen-carbon hydrophobic chain provides substantial hydrophobic driving force for micellization, while the dual hydroxyethyl head groups provide adequate hydration to stabilize the micelle structure [14]. The balance between these opposing forces determines the precise CMC value, which typically decreases with increasing alkyl chain length according to established correlations for homologous surfactant series [15].
Temperature effects on CMC are expected to follow typical nonionic surfactant behavior, where increasing temperature initially decreases the CMC due to reduced hydration of the head groups, followed by an increase at higher temperatures due to disruption of the hydrophobic interactions [16] [17]. The presence of electrolytes in solution can significantly influence the CMC, generally leading to lower critical concentrations due to reduced electrostatic repulsion and enhanced hydrophobic interactions [17].
The interfacial tension reduction capability of N,N-bis(2-hydroxyethyl)tridecylamine operates through well-established surfactant mechanisms involving preferential adsorption at interfaces and the formation of oriented molecular films [18] [19] [20].
Adsorption Kinetics and Mechanism: The surfactant molecules undergo dynamic adsorption at the interface through a process that can be described by Langmuir-type adsorption isotherms [19] [21]. The adsorption process involves several steps: diffusion from the bulk solution to the interface, orientation of the molecule with the hydrophobic tail extending into the organic phase and the hydrophilic head groups anchored in the aqueous phase, and lateral organization within the interfacial film [18] [22].
The adsorption kinetics are governed by the rate of molecular transport to the interface and the energy barriers associated with molecular reorientation at the interface [19]. For long-chain surfactants like N,N-bis(2-hydroxyethyl)tridecylamine, the adsorption process typically reaches equilibrium within seconds to minutes, depending on the specific interfacial conditions and bulk concentration [18].
Molecular Organization at Interfaces: At the interface, the surfactant molecules form an oriented monolayer with the tridecyl chains extending into the hydrophobic phase and the hydroxyethyl groups anchored in the aqueous phase [23] [22]. This molecular organization creates a reduction in the direct contact between the two immiscible phases, thereby reducing the interfacial tension. The effectiveness of tension reduction depends on the surface coverage and the degree of molecular organization within the interfacial film [24] [20].
Thermodynamic Aspects: The interfacial tension reduction is fundamentally driven by the reduction in surface free energy upon surfactant adsorption [20]. The process involves both enthalpic contributions from favorable molecular interactions and entropic contributions from increased disorder at the interface [20]. Recent molecular dynamics studies have demonstrated that surfactants with flexible chains, such as those containing multiple hydroxyl groups, can create more disordered interfacial films that are particularly effective at reducing interfacial tension [20].
The interfacial pressure (π = γ₀ - γ, where γ₀ is the clean interface tension and γ is the surfactant-modified tension) increases with surface coverage until saturation is reached, typically corresponding to close-packed monolayer formation [22]. For N,N-bis(2-hydroxyethyl)tridecylamine, the dual hydroxyethyl groups provide enhanced interfacial stability through hydrogen bonding interactions, contributing to the formation of stable, low-tension interfaces suitable for emulsification applications [25] .
Irritant